molecular formula C11H5F4NO2S B13663419 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid

2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid

Cat. No.: B13663419
M. Wt: 291.22 g/mol
InChI Key: KIUSOJKDHRPEQC-UHFFFAOYSA-N
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Description

2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid is a complex organic compound characterized by the presence of a thiazole ring substituted with a fluoro and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)phenylboronic acid with thiazole-4-carboxylic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid stands out due to the presence of both a thiazole ring and a carboxylic acid group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antitumor, antibacterial, and enzyme inhibition properties.

  • Molecular Formula : C₁₁H₅F₄NO₂S
  • Molecular Weight : 333.30 g/mol
  • Melting Point : 178–180 °C

Antitumor Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant antitumor properties. A study reported that compounds with a thiazole moiety showed cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the phenyl ring enhance cytotoxicity, with IC50 values often comparable to standard chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BHT291.98 ± 1.22
This compoundA431< 10

Antibacterial Activity

The compound also demonstrates antibacterial properties. Studies have shown that thiazole derivatives can inhibit the growth of several bacterial strains, with some exhibiting activity comparable to established antibiotics like norfloxacin. The presence of electron-donating groups on the phenyl ring was found to enhance this activity significantly .

Table 2: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. The SAR studies indicate that the presence of a carboxylic acid moiety at the 4-position is crucial for this inhibitory activity .

Table 3: Enzyme Inhibition Data

Enzyme TypeInhibition TypeIC50 (µM)
Carbonic Anhydrase IIICompetitive23.30 ± 0.35
AcetylcholinesteraseNon-competitive>1000

Case Studies

  • Antitumor Efficacy in Preclinical Models : In a preclinical study evaluating the efficacy of various thiazole derivatives, the compound was shown to significantly reduce tumor size in xenograft models when administered at therapeutic doses over a period of two weeks .
  • Antimicrobial Activity Assessment : A series of tests against clinical isolates demonstrated that this compound effectively inhibited bacterial growth, leading to its consideration as a lead candidate for further development in antibiotic therapies .

Properties

Molecular Formula

C11H5F4NO2S

Molecular Weight

291.22 g/mol

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H5F4NO2S/c12-8-5(2-1-3-6(8)11(13,14)15)9-16-7(4-19-9)10(17)18/h1-4H,(H,17,18)

InChI Key

KIUSOJKDHRPEQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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